molecular formula C5H5N5 B008943 2-Deuterio-7H-purin-6-amine CAS No. 109923-52-6

2-Deuterio-7H-purin-6-amine

Cat. No.: B008943
CAS No.: 109923-52-6
M. Wt: 136.13 g/mol
InChI Key: GFFGJBXGBJISGV-VMNATFBRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Deuterio-7H-purin-6-amine is a deuterated analog of adenine, a purine derivative. The compound is characterized by the substitution of a hydrogen atom with a deuterium atom at the second position of the purine ring. This modification can influence the compound’s chemical and biological properties, making it a subject of interest in various scientific fields.

Biochemical Analysis

Biochemical Properties

Adenine-d1 interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. The deuterium atom in Adenine-d1 is heavier than the hydrogen atom found in normal adenine, which allows for the differentiation and tracking of metabolic processes in vivo and in vitro . Adenine-d1 is generally used in isotopic labeling studies, where it is incorporated into DNA, RNA, and other nucleic acid molecules .

Cellular Effects

Adenine-d1 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, purines, including Adenine-d1, work as chemical messengers with autocrine, paracrine, and endocrine actions that regulate cell metabolism and immune response in tumor progression .

Molecular Mechanism

The molecular mechanism of action of Adenine-d1 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Adenine-d1 exerts its effects at the molecular level, allowing researchers to track the fate of adenine in these molecules, as well as monitor the reactions and metabolic processes that involve adenine .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of Adenine-d1 may change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of Adenine-d1 vary with different dosages in animal models . Studies may observe threshold effects, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

Adenine-d1 is involved in various metabolic pathways . It interacts with enzymes or cofactors and may affect metabolic flux or metabolite levels. Adenine-d1 is a key molecule controlling intracellular energy homeostasis and nucleotide synthesis .

Transport and Distribution

Adenine-d1 is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, affecting its localization or accumulation.

Subcellular Localization

The subcellular localization of Adenine-d1 and its effects on activity or function are important aspects of its biochemical profile . Targeting signals or post-translational modifications may direct it to specific compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Deuterio-7H-purin-6-amine typically involves the deuteration of adenine. One common method includes the exchange of hydrogen with deuterium using deuterium oxide (D2O) in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and pressures to facilitate the exchange process.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium sources and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Deuterio-7H-purin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The deuterium atom can be replaced by other substituents under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted purines.

Scientific Research Applications

2-Deuterio-7H-purin-6-amine has several applications in scientific research:

    Chemistry: It is used as a stable isotope-labeled compound in various chemical studies to investigate reaction mechanisms and kinetics.

    Biology: The compound is employed in studies of nucleic acid metabolism and function, as it can be incorporated into DNA and RNA.

    Medicine: Research explores its potential as a therapeutic agent, particularly in cancer treatment, due to its ability to interfere with nucleic acid synthesis.

    Industry: It is used in the development of deuterated drugs, which can have improved pharmacokinetic properties.

Mechanism of Action

The mechanism of action of 2-Deuterio-7H-purin-6-amine involves its incorporation into nucleic acids, where it can affect the stability and function of DNA and RNA. The presence of deuterium can alter the hydrogen bonding and base pairing properties, leading to changes in the replication and transcription processes. This can result in the inhibition of cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

    Adenine: The non-deuterated analog of 2-Deuterio-7H-purin-6-amine.

    2-Chloro-7H-purin-6-amine: A chlorinated analog with different chemical properties.

    6-Mercaptopurine: A sulfur-containing analog used as a chemotherapeutic agent.

Uniqueness: this compound is unique due to the presence of deuterium, which can significantly alter its chemical and biological properties compared to its non-deuterated counterparts. This makes it valuable in studies requiring stable isotope labeling and in the development of deuterated drugs with potentially enhanced therapeutic effects .

Properties

IUPAC Name

2-deuterio-3,7-dihydropurin-6-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H3,6,7,8,9,10)/i2D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFFGJBXGBJISGV-VMNATFBRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=N)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=NC(=N)C2=C(N1)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

N6 -Benzoyl-9-(2'-fluoro-b-D-ribofuranosyl) adenine was prepared from 9-β-D-arabinofuranosyladenine in a five-step synthesis using a modification of a procedure reported by Ikehara at al. [Nucleosides and Nucleotides, 2, 373-385 (1983)]. The N6 -benzoyl derivative was obtained in good yield utilizing the method of transient protection with chlorotrimethylsilane. Jones [J. Am. Chem. Soc., 104, 1316 (1982)]. Selective protection of the 3' and 5'-hydroxyl groups of N6 -Benzoyl-9-β-D-arabinofuranosyladenine with tetrahydropyranyl (THP) was accomplished by modification of the literature procedure according to Butke et al. [Nucleic Acid Chemistry, Part 3, p.149, L. B. Townsend and R. S. Tipson, Eds., J. Wiley and Sons, New York, 1986], to yield N6 -Benzoyl-9-[3',5'-di-O-tetrahydropyran-2-yl)-β-D-arabino-furanosyl]adenine in good yield. Treatment of N6 -Benzoyl-9-[3',5 -di-O-tetrahydropyran-2-yl)-β-D-arabino-furanosyl]adenine with trifluoromethanesulfonic anhydride in dichloromethane gave the 2'-triflate derivative N6 -Benzoyl-9-[2'-O-trifluoromethylsulfonyl-3',5'-di-O-tetrahydropyran-2-yl)-β-D-arabinofuranosyl] adenine which was not isolated due to its lability. Displacement of the 2'-triflate group was effected by reaction with tetrabutylammonium fluoride in tetrahydrofuran to obtain a moderate yield of the 2'-fluoro derivative N6 -Benzoyl-9-[2'-fluoro-3',5'-di-O-tetrahydropyran-2-yl)-β-D-arabinofuranosyl]adenine. Deprotection of the THP groups of N6 -Benzoyl-9-[2'-fluoro-3',5'-di-O-tetrahydro-pyran-2-yl)-β-D-arabinofuranosyl]adenine was accomplished by treatment with Dowex-SOW in methanol to yield N6 -benzoyl-9-(2'-deoxy-2'-fluoro-β-D-ribofuranosyl)adeninein moderate yield. The 1H-NMR spectrum was in agreement with the literature values. [Ikehara and Miki, Chem. Pharm. Bull., 26, 2449 (1978)]. Standard methodologies were employed to obtain the 5'-dimethoxytrityl-3'-phosphoramidite intermediates N6 -Benzoyl-9-[2'-fluoro-5'-O-(4,4'-dimethoxytrityl)-β-D-ribofuranosyl]adenine and N6 -Benzoyl-[2'-deoxy-2'-fluoro -5'-O-(4,4'-dimethoxytrityl)]adenosine-3'-O-(N,N-diisopropyl-β-cyanoethylphosphoramidite. [Ogilyie, Can J. Chem., 67, 831-839 (1989)].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Nucleic Acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

DAMN (0.727 g; 0.1 mole), N-dichloromethylformamidinium chloride (0.12 g; 0.01 mole) and ammonium acetate (0.51 g; 0.01 mole) were charged to a 3 oz. Aerosol Compatibility Tube (Fischer and Porter Co.) at room temperature. An ammoniacal formamide solution consisting of 15 ml of formamide and 0.343 g ammonia was then added to the tube. The reaction was run for 2 hours at 100° C. with magnetic stirring. The mixture was cooled to 40° C. and a black solid by-product which formed during the reaction was filtered. HPLC indicated an adenine yield of 41.5%.
Name
N-dichloromethylformamidinium chloride
Quantity
0.12 g
Type
reactant
Reaction Step One
Quantity
0.51 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
0.343 g
Type
reactant
Reaction Step Four
Yield
41.5%

Synthesis routes and methods III

Procedure details

N6 -Benzoyl-9-(2'-fluoro-b-D-ribofuranosyl)adenine was prepared from 9-b-D-arabinofuranosyladenine in a five-step synthesis using a modification of a procedure reported by M. Ikehara at al., Nucleosides and Nucleotides 2:373-385 (1983). Thus, the N6 -benzoyl derivative was obtained in good yield utilizing the method of transient protection with chlorotrimethylsilane. R. A. Jones, J. Am. Chem. Soc. 104:1316 (1982). Selective protection of the 3' and 5'-hydroxyl groups of N6 -Benzoyl-9-β-D-arabinofuranosyladenine with tetrahydro-pyranyl (THP) was accomplished by modification of a literature procedure G. Butke, et al., in Nucleic Acid Chemistry, Part 3:149-152, Townsend, L. B. and Tipson, R. S. eds., (J. Wiley and Sons, New York 1986) to yield N6 -Benzoyl-9-[3', 5'-di-O-tetrahydropyran-2-yl)-β-D-arabino furanosyl] adenine in good yield. Treatment of N6 -Benzoyl-9-[3', 5'-di-O-tetrahydro-pyran-2-yl)-β-D-arabinofuranosyl] adenine with trifluoromethanesulfonic anhydride in dichloromethane gave the 2'-tri-flate derivative N6 -Benzoyl-9-[2'-O-trifluoromethylsulfonyl-3', 5'-di-O-tetrahydropyran-2-yl)-β-D-arabino furanosyl] adenine which was not isolated due to its liability. Displacement of the 2'-triflate group was effected by reaction with tetra-butylammonium fluoride in tetrahydrofuran to obtain a moderate yield of the 2'-fluoro derivative N6 -Benzoyl-9-[2'- fluoro-3', 5'-di-O-tetrahydropyran-2-yl)-β-D-arabino furanosyl]-adenine. Deprotection of the THP groups of N6 -Benzoyl-9-[2'-fluoro-3', 5'-di-O-tetrahydropyran-2-yl)-β-D-arabino-furanosyl] adenine was accomplished by treatment with Dowex-50W in methanol to yield N6 -benzoyl-9-(2'-deoxy-2'-fluoro-β-D-ribofuranosyl)adenine in moderate yield. The 1H-NMR spectrum of 6 was in agreement with the literature values. M. Ikehara and H. Miki, Chem. Pharm. Bull. 26: 2449-2453 (1978). Standard methodologies were employed to obtain the 5'-dimeth-oxytrityl-3'-phosphoramidite intermediates N6 -Benzoyl-9-[2'-fluoro-5'-O-(4,4'-dimethoxytrityl)-β-D-ribofuranosyl] adenine and N6 -Benzoyl-[2'-deoxy-2'-fluoro-5'-O-(4,4'-dimethoxytrityl)] adenosine-3'-O-(N,N-diisopropyl-β-cyanoethylphosphoramidite. K. K. Ogilvie, Can J. Chem. 67:831-839 (1989).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Nucleic Acid
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Deuterio-7H-purin-6-amine
Reactant of Route 2
2-Deuterio-7H-purin-6-amine
Reactant of Route 3
2-Deuterio-7H-purin-6-amine
Reactant of Route 4
Reactant of Route 4
2-Deuterio-7H-purin-6-amine
Reactant of Route 5
2-Deuterio-7H-purin-6-amine
Reactant of Route 6
2-Deuterio-7H-purin-6-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.